molecular formula C9H8BrNOS B1270164 3-(4-Bromophenyl)-4-thiazolidinone CAS No. 338753-34-7

3-(4-Bromophenyl)-4-thiazolidinone

Cat. No.: B1270164
CAS No.: 338753-34-7
M. Wt: 258.14 g/mol
InChI Key: LLSPTZFYPJPSCT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-4-thiazolidinone is a useful research compound. Its molecular formula is C9H8BrNOS and its molecular weight is 258.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that derivatives of 4-thiazolidinone, including those with a bromophenyl group, exhibit significant antimicrobial activity. For instance, compounds synthesized from biphenyl-4-carboxylic acid showed considerable biological activity against a range of microorganisms, including both Gram-negative and Gram-positive bacteria as well as fungal strains such as Candida albicans and Aspergillus niger (Deep et al., 2014). This suggests a potential for these compounds in the development of new antimicrobial agents.

Anticancer Properties

Certain 4-thiazolidinone derivatives, including those with a 3-(4-bromophenyl) moiety, have shown promising anticancer properties. A study highlighted a compound with significant cytotoxicity against leukemic cell lines, suggesting its potential as an antiproliferative agent (Sharath Kumar et al., 2015). Additionally, the compound exhibited tumor regression in animal models, further supporting its potential in cancer treatment.

Antifungal Effects

4-Thiazolidinone derivatives have also been explored for their antifungal activities. A series of such compounds, including those with a 4-bromophenyl group, were tested against various fungicides, showing comparable biological activity (Al-Ebaisat et al., 2016). This points towards the utility of these compounds in developing new antifungal treatments.

Heterocyclic Synthesis Applications

4-Thiazolidinones serve as key intermediates in the synthesis of various heterocyclic compounds, including enaminones, azolopyrimidines, and arylimino-thiazolidinones. These compounds have diverse applications in medicinal chemistry and drug development (Behbehani & Ibrahim, 2012).

Mechanism of Action

Target of Action

The primary target of 3-(4-Bromophenyl)-4-thiazolidinone is Acetylcholinesterase (AChE) . AChE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . It plays a crucial role in nerve pulses’ transmission in both mammals and fish .

Mode of Action

It has been reported that the activity of ache is significantly reduced in the presence of this compound . This reduction in AChE activity can affect normal nerve pulses’ transmission, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .

Biochemical Pathways

The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and free radicals . These compounds increase dramatically under cellular damage . Many reports have linked ROS overexpression and disease development .

Pharmacokinetics

The compound’s potential pharmacokinetics, including its gastrointestinal absorption, blood-brain barrier permeation, skin permeation capability, and metabolism by the cytochrome p450 family of liver enzymes, have been studied .

Result of Action

It has been reported that the compound has a confirmed non-toxic ache inhibitory effect .

Action Environment

The compound’s success in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, suggests that it may be relatively stable and environmentally benign .

Biochemical Analysis

Biochemical Properties

3-(4-Bromophenyl)-4-thiazolidinone plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting acetylcholinesterase, this compound can affect neurotransmission and potentially exhibit neuroprotective effects. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, thereby modulating the cellular redox state .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It also affects cell signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules. For example, this compound can bind to the active site of acetylcholinesterase, leading to its inhibition . Additionally, this compound can interact with DNA, causing changes in gene expression by either upregulating or downregulating specific genes . The compound also exhibits enzyme inhibition or activation properties, which can further modulate cellular functions and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has shown stability under various conditions, but it can undergo degradation when exposed to extreme pH or temperature . Long-term studies have indicated that this compound can have sustained effects on cellular functions, including prolonged enzyme inhibition and modulation of gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety profile of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing significant toxicity . These findings highlight the importance of dosage optimization for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play crucial roles in cellular metabolism. This compound can affect the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics and endogenous compounds . By modulating the activity of these enzymes, this compound can influence the metabolic flux and levels of metabolites within the cell . Additionally, this compound can interact with cofactors such as NADH and FAD, further affecting metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by solute carrier transporters, such as the organic anion transporting polypeptides (OATPs) . Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are essential for understanding the pharmacokinetics and biodistribution of this compound in vivo.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The localization is influenced by targeting signals and post-translational modifications that direct this compound to specific organelles . For instance, phosphorylation of the compound can enhance its nuclear localization, where it can interact with DNA and modulate gene expression . Understanding the subcellular localization of this compound is vital for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-(4-bromophenyl)-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c10-7-1-3-8(4-2-7)11-6-13-5-9(11)12/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSPTZFYPJPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363142
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338753-34-7
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338753-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Bromophenyl)-4-thiazolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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